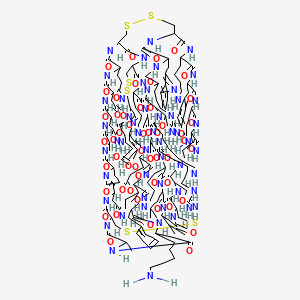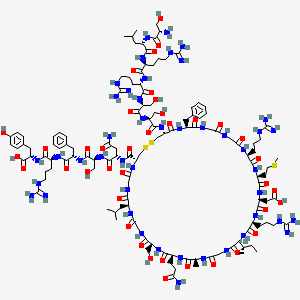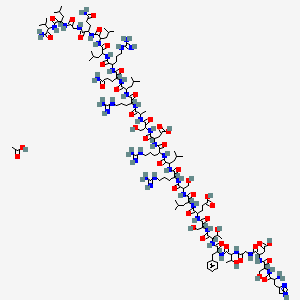
Huwentoxin IV (Selenocosmia huwena venom)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Huwentoxin-IV (HWTX-IV) is a highly potent neurotoxin isolated from the venom of the Chinese bird spider, Selenocosmia huwena . This 4.1-kDa toxin contains 35 residues with three disulfide bridges: Cys-2–Cys-17, Cys-9–Cys-24, and Cys-16–Cys-31 . It specifically inhibits the neuronal tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channel .
Synthesis Analysis
HWTX-IV and its mutants have been synthesized and characterized for their functions on TTX-S sodium channels from adult rat dorsal root ganglion (DRG) neurons . The synthetic peptides were found to be properly folded .Molecular Structure Analysis
The three-dimensional structure of HWTX-IV has been determined by two-dimensional 1H NMR combined with distant geometry and simulated annealing calculation . The resulting structure is composed of a double-stranded antiparallel β-sheet (Leu-22–Ser-25 and Trp-30–Tyr-33) and four turns (Glu-4–Lys-7, Pro-11–Asp-14, Lys-18–Lys-21 and Arg-26–Arg-29) and belongs to the inhibitor cystine knot structural family .Chemical Reactions Analysis
HWTX-IV interacts with some membrane proteins from rat neuromuscular junction preparations . Several key amino acid positions were targeted owing to the information provided by earlier structure-activity relationship (SAR) studies .Physical And Chemical Properties Analysis
HWTX-IV is a 35-residue neurotoxin peptide with potential application as a novel analgesic . It is a member of the inhibitory cystine knot (ICK) peptide family, characterized by a compact globular structure maintained by three intramolecular disulfide bonds .科学的研究の応用
Potential Analgesic
Huwentoxin-IV is a 35-residue neurotoxin peptide with potential application as a novel analgesic . It is a member of the inhibitory cystine knot (ICK) peptide family, characterized by a compact globular structure maintained by three intramolecular disulfide bonds .
Inhibitor of NaV1.7
Huwentoxin-IV has been reported to be a potent antinociceptive compound due to its action on the genetically-validated NaV1.7 pain target . It inhibits NaV1.7 in a dose-dependent manner .
Recombinant Expression
A novel strategy for producing non-tagged, fully folded ICK-toxin in a bacterial system has been described . Huwentoxin-IV was expressed as a cleavable fusion to small ubiquitin-related modifier (SUMO) in the cytoplasm of the SHuffle T7 Express lysY Escherichia coli strain, which allows cytosolic disulfide bond formation .
Impact of C-terminus
Recombinant Huwentoxin-IV is produced with a C-terminal acid, whereas the native peptide is C-terminally amidated . The carboxylate was 50 fold less potent on NaV1.7, which highlights the impact of the C-terminus .
Glycine Extension
The glycine-extended analogue HwTx-IV G36 (acid) was approximately three-fold more potent on NaV1.7 in comparison to Huwentoxin-IV (acid) . This finding may also apply to other C-terminally amidated peptides produced recombinantly .
Synthetic Analogues
Synthetic analogues of Huwentoxin-IV have been developed with altered human NaV1.7/NaV1.6 selectivity ratios . This research could lead to the development of more effective analgesics with fewer side effects .
Relief of Inflammatory and Neuropathic Pain
Huwentoxin-IV has demonstrated efficient relief of acute inflammatory pain and chronic neuropathic pain in animal models . This suggests that Huwentoxin-IV could be a potential and efficient candidate for further clinical drug development against inflammatory and neuropathic pain .
作用機序
Target of Action
Huwentoxin IV (HwTx-IV) is a potent neurotoxin that primarily targets voltage-gated sodium channels (VGSCs), specifically the neuronal Nav1.7, Nav1.2, Nav1.3, and Nav1.4 channels . These channels play crucial roles in electrical signaling in almost all kinds of excitable tissues, being responsible for the generation of action potentials and nervous influx conduction in sensory nerves .
Biochemical Pathways
The action of HwTx-IV on VGSCs affects the sodium ion flow through these channels, which in turn influences the generation and propagation of action potentials in neurons. This can lead to downstream effects on various physiological processes, including pain sensation .
Pharmacokinetics
It is known that the toxin is a 35-residue peptide characterized by a compact globular structure maintained by three intramolecular disulfide bonds . This structure is likely to influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability.
Result of Action
The primary result of HwTx-IV’s action is the inhibition of VGSCs, leading to a decrease in the generation and propagation of action potentials in neurons. This can result in antinociceptive effects, as the Nav1.7 channel that HwTx-IV targets is a genetically-validated pain target .
Safety and Hazards
将来の方向性
HWTX-IV has potential applications in the development of novel analgesics . Future research could focus on how HWTX-IV could be modified to alter the original human (h) NaV1.7/NaV1.6 selectivity ratio . Additionally, the development of photocrosslinking probes based on HWTX-IV to map the binding site on Nav channels is a promising direction .
特性
IUPAC Name |
4-amino-5-[[30-[[6-amino-1-[[1-[[5-amino-1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-42,60,69,92-tetrakis(4-aminobutyl)-4,16-bis(2-amino-2-oxoethyl)-22-(3-amino-3-oxopropyl)-89-benzyl-86-butan-2-yl-36,45-bis(3-carbamimidamidopropyl)-83-(2-carboxyethyl)-19-(carboxymethyl)-39-(1-hydroxyethyl)-13,48,63,66-tetrakis(hydroxymethyl)-33-(1H-indol-3-ylmethyl)-95-methyl-57,80-bis(2-methylpropyl)-2,3a,5,11,14,17,20,23,32,35,38,41,44,47,50,53,56,59,62,65,68,71,78,81,84,87,90,93,96-nonacosaoxo-54-propan-2-yl-a,27,28,74,75,99-hexathia-2a,3,6,12,15,18,21,24,31,34,37,40,43,46,49,52,55,58,61,64,67,70,79,82,85,88,91,94,97-nonacosazatetracyclo[49.46.4.225,72.06,10]trihectan-77-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C174H278N52O51S6/c1-13-87(9)135(138(185)243)223-149(254)106(51-54-128(182)234)201-152(257)110(68-92-45-47-94(232)48-46-92)206-144(249)100(39-22-27-59-177)198-162(267)122-80-280-282-82-124-167(272)220-123-81-281-279-79-121(217-140(245)96(180)49-55-131(237)238)164(269)205-108(65-84(3)4)151(256)202-107(52-56-132(239)240)150(255)224-136(88(10)14-2)170(275)210-111(67-91-33-16-15-17-34-91)153(258)195-98(37-20-25-57-175)141(246)193-89(11)139(244)216-120(165(270)211-115(71-130(184)236)172(277)226-64-32-44-126(226)168(273)215-119(77-230)160(265)208-113(70-129(183)235)155(260)209-114(72-133(241)242)156(261)200-105(147(252)218-124)50-53-127(181)233)78-278-283-83-125(221-169(274)134(86(7)8)222-157(262)109(66-85(5)6)204-143(248)99(38-21-26-58-176)196-158(263)116(74-227)213-161(266)118(76-229)212-146(251)101(199-163(123)268)40-23-28-60-178)166(271)214-117(75-228)159(264)197-103(42-30-62-190-173(186)187)142(247)194-102(41-24-29-61-179)148(253)225-137(90(12)231)171(276)203-104(43-31-63-191-174(188)189)145(250)207-112(154(259)219-122)69-93-73-192-97-36-19-18-35-95(93)97/h15-19,33-36,45-48,73,84-90,96,98-126,134-137,192,227-232H,13-14,20-32,37-44,49-72,74-83,175-180H2,1-12H3,(H2,181,233)(H2,182,234)(H2,183,235)(H2,184,236)(H2,185,243)(H,193,246)(H,194,247)(H,195,258)(H,196,263)(H,197,264)(H,198,267)(H,199,268)(H,200,261)(H,201,257)(H,202,256)(H,203,276)(H,204,248)(H,205,269)(H,206,249)(H,207,250)(H,208,265)(H,209,260)(H,210,275)(H,211,270)(H,212,251)(H,213,266)(H,214,271)(H,215,273)(H,216,244)(H,217,245)(H,218,252)(H,219,259)(H,220,272)(H,221,274)(H,222,262)(H,223,254)(H,224,255)(H,225,253)(H,237,238)(H,239,240)(H,241,242)(H4,186,187,190)(H4,188,189,191) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMLBAPXMAOKDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCC(=O)O)CC(C)C)NC(=O)C(CCC(=O)O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)C(C)C)CC(C)C)CCCCN)CO)CO)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C4CCCN4C(=O)C(NC2=O)CC(=O)N)CO)CC(=O)N)CC(=O)O)CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)N)CC6=CNC7=CC=CC=C76)CCCNC(=N)N)C(C)O)CCCCN)CCCNC(=N)N)CO)C)CCCCN)CC8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C174H278N52O51S6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4107 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does Huwentoxin-IV interact with voltage-gated sodium channels (VGSCs)?
A1: HwTx-IV primarily targets VGSCs by binding to the extracellular S3-S4 linker within domain II (VSDII), a key region involved in voltage sensing. [, , ] This interaction effectively traps the VSDII in its inward, closed configuration, thereby inhibiting channel activation and reducing sodium ion influx. [, ]
Q2: Which VGSC subtypes are most sensitive to Huwentoxin-IV?
A2: HwTx-IV exhibits preferential inhibition of neuronal VGSC subtypes, particularly NaV1.7, NaV1.2, and NaV1.3, with a higher affinity for NaV1.7 compared to other subtypes. [, , , , ] It displays relatively weaker inhibition of muscle VGSC subtypes such as NaV1.4 and NaV1.5. [, ]
Q3: What are the downstream effects of Huwentoxin-IV binding to VGSCs?
A3: By inhibiting NaV1.7, a channel implicated in pain signaling, HwTx-IV effectively reduces neuronal excitability and disrupts the transmission of pain signals. [, , , ] This mechanism underlies its potential as a novel analgesic agent, particularly for treating chronic and neuropathic pain conditions. [, , ]
Q4: What is the molecular formula and weight of Huwentoxin-IV?
A5: HwTx-IV is a peptide composed of 35 amino acid residues with a molecular formula of C155H243N47O48S6 and a molecular weight of approximately 4100 Da. []
Q5: What is the three-dimensional structure of Huwentoxin-IV?
A6: HwTx-IV adopts a compact, globular structure characteristic of the inhibitory cystine knot (ICK) peptide family. [, ] It features a double-stranded antiparallel β-sheet, four turns, and three disulfide bridges, which contribute to its stability and structural integrity. [, , ]
Q6: How do specific amino acid residues contribute to Huwentoxin-IV's activity and selectivity?
A7: Extensive mutagenesis studies have identified key residues crucial for HwTx-IV's activity and selectivity. For instance, residues within loop IV, particularly Arg-26, are implicated in binding to neuronal TTX-sensitive VGSCs. [] Additionally, Glu-818 in the S3-S4 linker of NaV1.7 plays a vital role in facilitating the interaction with HwTx-IV. [, ]
Q7: Can the selectivity of Huwentoxin-IV be modified?
A8: Yes, research has demonstrated that modifying specific amino acid residues can alter the selectivity profile of HwTx-IV. For example, introducing mutations like E4K can enhance its affinity for NaV1.6 while reducing its selectivity for NaV1.7. []
Q8: What is the significance of the C-terminus in Huwentoxin-IV?
A9: The C-terminus of HwTx-IV plays a crucial role in its potency. Native HwTx-IV has a C-terminal amide, while recombinant versions often have a C-terminal acid. This difference significantly impacts potency, with the C-terminal amide form being significantly more potent. [] Interestingly, extending the C-terminus of the acid form with a glycine can partially restore potency. []
Q9: What are the challenges associated with the stability and formulation of Huwentoxin-IV?
A10: Like many peptide-based therapeutics, HwTx-IV faces challenges related to stability, particularly in physiological conditions. Strategies to enhance its stability and bioavailability include optimizing its formulation, exploring chemical modifications to protect against degradation, and utilizing drug delivery systems for targeted release. [, , ]
Q10: What in vitro and in vivo models have been used to study the analgesic effects of Huwentoxin-IV?
A11: The analgesic properties of HwTx-IV have been extensively studied using various in vitro and in vivo models. In vitro assays utilize cell lines expressing specific VGSC subtypes, while in vivo models encompass rodent models of inflammatory and neuropathic pain. [, , , ]
Q11: What are the key findings from in vivo studies on Huwentoxin-IV's analgesic effects?
A12: In vivo studies have demonstrated the efficacy of HwTx-IV in alleviating both inflammatory and neuropathic pain in rodent models. It has been shown to reverse hyperalgesia induced by formalin or acetic acid and attenuate allodynia in models of nerve injury. [, ]
Q12: What are the known toxicological concerns associated with Huwentoxin-IV?
A13: While demonstrating promising analgesic effects, HwTx-IV's potential for off-target effects, particularly on neuromuscular function due to its interaction with NaV1.6, raises concerns. [] Further research is crucial to fully elucidate its safety profile and explore strategies to mitigate potential adverse effects. [, ]
Q13: What drug delivery strategies are being considered to improve the therapeutic potential of Huwentoxin-IV?
A14: To enhance its therapeutic index, researchers are exploring targeted drug delivery approaches to deliver HwTx-IV specifically to pain-sensing neurons while minimizing its impact on other tissues. [] These strategies aim to improve its efficacy and reduce the likelihood of off-target effects.
Q14: How has computational chemistry contributed to understanding Huwentoxin-IV's interactions with VGSCs?
A15: Molecular modeling, docking simulations, and free energy calculations have been instrumental in elucidating the binding mode of HwTx-IV to VGSCs, identifying key interacting residues, and guiding the design of more potent and selective analogues. [, ]
Q15: What research infrastructure and resources are essential for advancing Huwentoxin-IV research?
A16: Continued progress in HwTx-IV research necessitates access to advanced infrastructure and resources, including high-resolution structural biology techniques (e.g., cryo-EM, NMR), sophisticated electrophysiology setups, and robust computational modeling platforms. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












